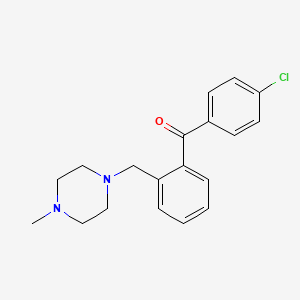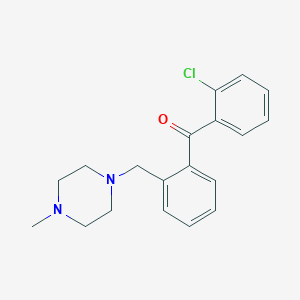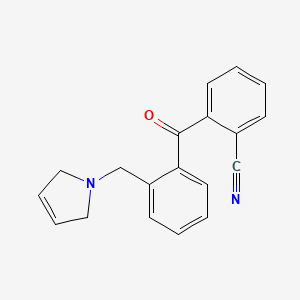![molecular formula C7H4Br2N2 B1613714 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-66-8](/img/structure/B1613714.png)
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
説明
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has an average mass of 275.928 Da and a monoisotopic mass of 273.874115 Da .
Molecular Structure Analysis
The molecular structure of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with bromine atoms at the 4 and 6 positions . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography, but such data is not available in the searched resources.Physical And Chemical Properties Analysis
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine has a density of 2.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not specified in the searched resources .科学的研究の応用
Application in Medicinal Chemistry
Summary of the Application
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Methods of Application
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results or Outcomes
Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Application in Cancer Therapy
Summary of the Application
1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
Methods of Application
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized .
Results or Outcomes
Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, and Antioxidant Activities
Summary of the Application
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and antioxidant activities .
Methods of Application
These compounds are synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
Results or Outcomes
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Kinase Inhibition
Summary of the Application
Pyrrolopyrazine derivatives, specifically 5H-pyrrolo [2,3- b] pyrazine derivatives, have shown more activity on kinase inhibition .
Methods of Application
The synthesis of these compounds involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
Results or Outcomes
The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized. However, they have shown promising results in kinase inhibition .
Application in Diabetes and Cardiovascular Diseases Treatment
Summary of the Application
Compounds similar to “4,6-dibromo-1H-pyrrolo[2,3-b]pyridine” have been found to reduce blood glucose, which can be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose .
Methods of Application
These compounds are synthesized and then tested for their efficacy in reducing blood glucose .
Results or Outcomes
The compounds have shown efficacy in reducing blood glucose, which may find application in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
特性
IUPAC Name |
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFNUPHCRULLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646906 | |
| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-66-8 | |
| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



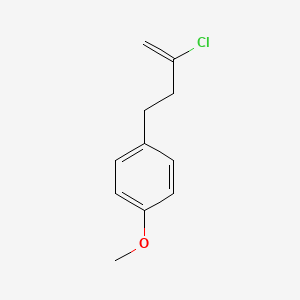
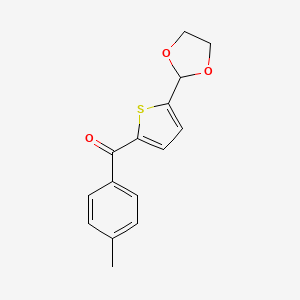
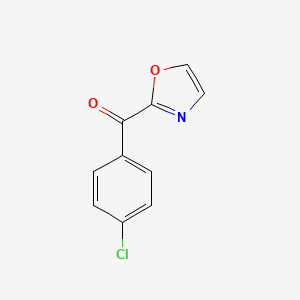
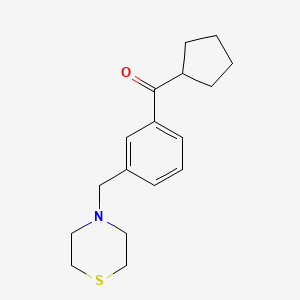
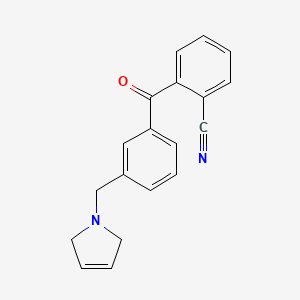
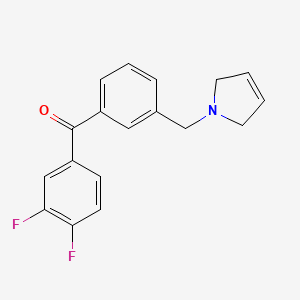
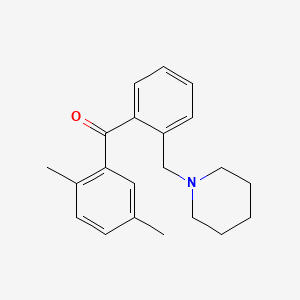
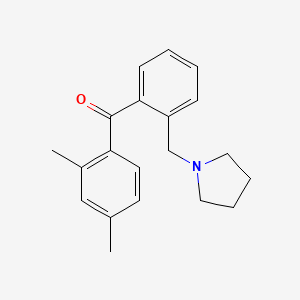
![4'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613647.png)

